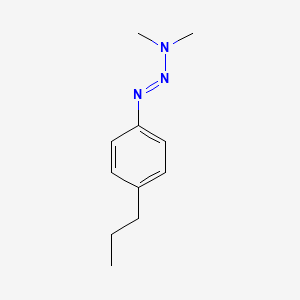
3,3-Dimethyl-1-(4-propylphenyl)triazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(4-propylphenyl)triazene is an organic compound with the molecular formula C11H17N3. It belongs to the class of triazene compounds, which are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-propylphenyl)triazene typically involves the reaction of 4-propylaniline with dimethylamine and nitrous acid. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with dimethylamine to form the triazene compound. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the formation of the triazene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous intermediates and reagents .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1-(4-propylphenyl)triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene to amines or other reduced forms.
Substitution: The diazo group in the triazene can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-(4-propylphenyl)triazene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other triazene derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-(4-propylphenyl)triazene involves its conversion into reactive intermediates. These intermediates can interact with molecular targets, such as DNA or proteins, leading to various biological effects. The compound’s activity is often attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, thereby altering their function .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyltriazene: Similar in structure but with phenyl groups instead of propyl and dimethyl groups.
1-(2-Benzamide)-3-(3-nitrophenyl)triazene: Contains benzamide and nitrophenyl groups, offering different reactivity and applications.
1-(2-Benzamide)-3-(4-nitrophenyl)triazene: Another variant with distinct functional groups affecting its properties.
Uniqueness
The presence of the propyl group and the dimethylamine moiety provides distinct chemical and biological properties compared to other triazene compounds .
Propiedades
Número CAS |
59971-40-3 |
|---|---|
Fórmula molecular |
C11H17N3 |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-methyl-N-[(4-propylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C11H17N3/c1-4-5-10-6-8-11(9-7-10)12-13-14(2)3/h6-9H,4-5H2,1-3H3 |
Clave InChI |
ISNCIPBLANDUNX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


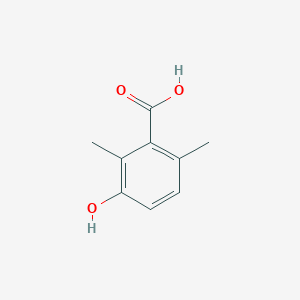
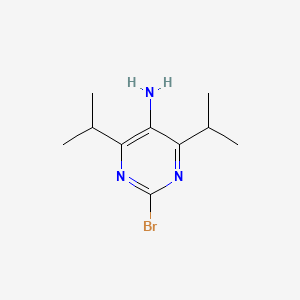
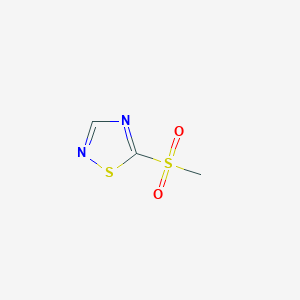

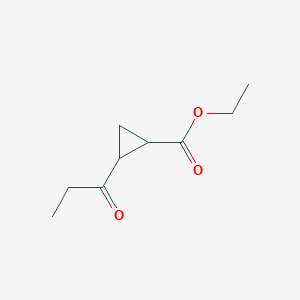
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
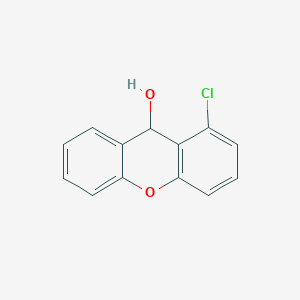

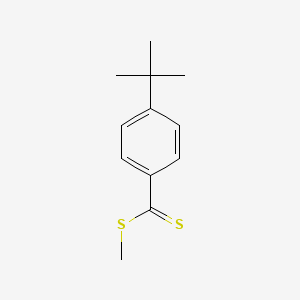
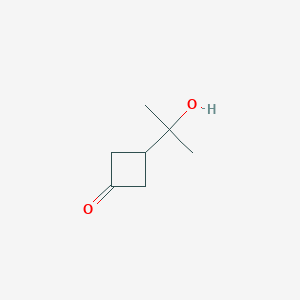

![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)


